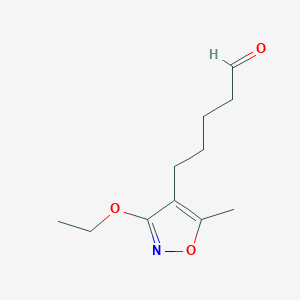
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal, also known as EMIP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazole compounds and has a molecular formula of C10H15NO3.
Wirkmechanismus
The mechanism of action of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the GABA and glutamate receptors. It may also have an impact on the release of certain neurotransmitters, such as dopamine and serotonin.
Biochemische Und Physiologische Effekte
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has been shown to have a range of biochemical and physiological effects, including the ability to enhance cognitive function and memory. It may also have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has several advantages for use in laboratory experiments, including its high purity and stability. However, it also has some limitations, such as its limited solubility in water and other common solvents.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal, including its use as a therapeutic agent for neurological disorders, as well as its potential use in the development of new drugs and therapies. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal can be synthesized in several ways, but the most common method involves the reaction of 3-ethoxy-5-methylisoxazole-4-carboxylic acid with pentanal in the presence of a catalyst. The resulting product is purified through various methods, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has been used in several scientific research studies due to its unique properties and potential applications. It has been studied for its role in the development of new drugs and therapies, as well as its potential use in various biochemical and physiological processes.
Eigenschaften
CAS-Nummer |
179169-95-0 |
|---|---|
Produktname |
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal |
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
5-(3-ethoxy-5-methyl-1,2-oxazol-4-yl)pentanal |
InChI |
InChI=1S/C11H17NO3/c1-3-14-11-10(9(2)15-12-11)7-5-4-6-8-13/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
JCZBUKVYYNOSPG-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1CCCCC=O)C |
Kanonische SMILES |
CCOC1=NOC(=C1CCCCC=O)C |
Synonyme |
4-Isoxazolepentanal,3-ethoxy-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



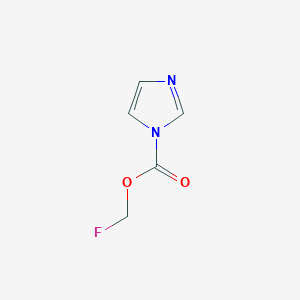

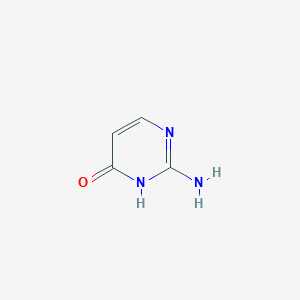

![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
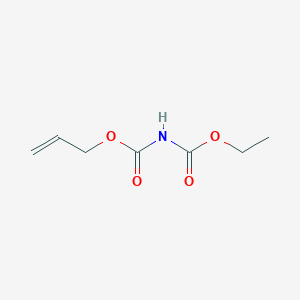

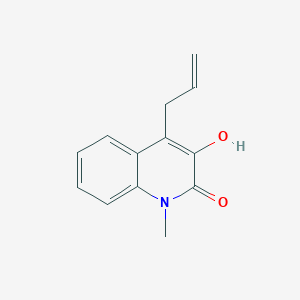
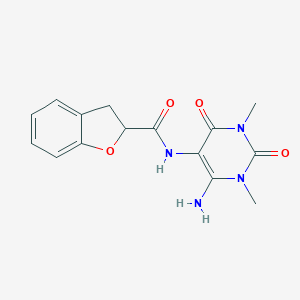
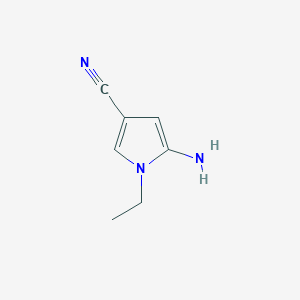
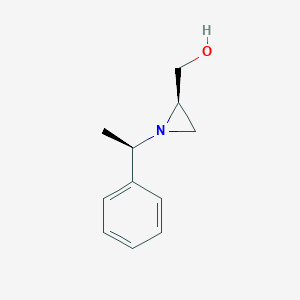
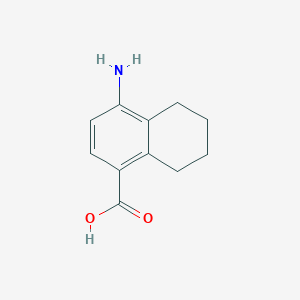

![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)